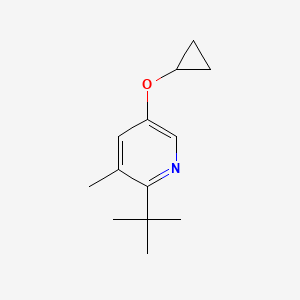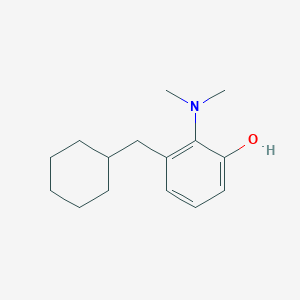
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the formylation of phenol derivatives. One method involves using formamidine acetate and acetic anhydride, which allows for the formylation of phenol derivatives without requiring high temperatures or the addition of strong acids or bases . This method can produce mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and efficiency while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives with different oxidation states.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced cyclohexylmethyl compounds, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving phenol derivatives and their biological activities.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The dimethylamino group can also interact with biological molecules, potentially influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol include other phenol derivatives with different substituents, such as:
- 3-Dimethylaminophenol
- 4-(Dimethylamino)phenol
- 3-[1-(Ethylamino)cyclohexyl]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)15-13(9-6-10-14(15)17)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
ZZUBCHBALVJVHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




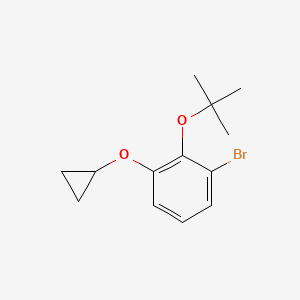

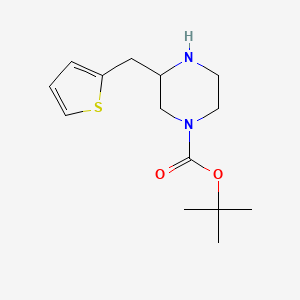
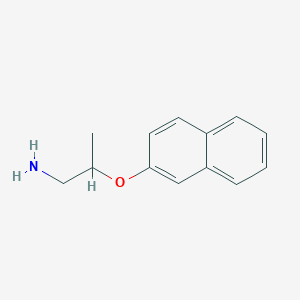
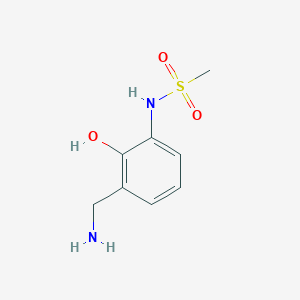
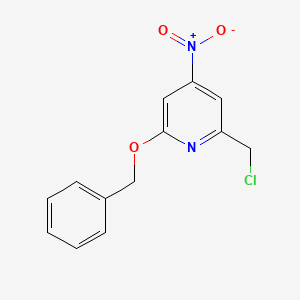
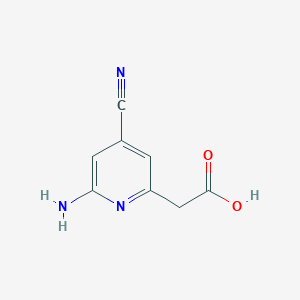


![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
